5-Dodecenoate

Lepidopteran pheromone biosynthesis ω7‑desaturase species‑specific chemical ecology

5-Dodecenoate (CAS 2430‑94‑6 as the conjugate acid) is a monounsaturated medium‑chain fatty acid with a 12‑carbon backbone and a cis double bond at the C5 position, classifying it as an ω‑7 (n‑7) fatty acid. It exists primarily as the conjugate base of 5‑dodecenoic acid and has been annotated as an endogenous human metabolite involved in unsaturated fatty acid β‑oxidation.

Molecular Formula C12H21O2-
Molecular Weight 197.29 g/mol
Cat. No. B1259164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dodecenoate
Molecular FormulaC12H21O2-
Molecular Weight197.29 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCC(=O)[O-]
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/p-1/b8-7+
InChIKeyIJBFSOLHRKELLR-BQYQJAHWSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Dodecenoate Compound Profile – A Position-Specific Omega‑7 Fatty Acid with Distinct Biological Roles


5-Dodecenoate (CAS 2430‑94‑6 as the conjugate acid) is a monounsaturated medium‑chain fatty acid with a 12‑carbon backbone and a cis double bond at the C5 position, classifying it as an ω‑7 (n‑7) fatty acid [1]. It exists primarily as the conjugate base of 5‑dodecenoic acid and has been annotated as an endogenous human metabolite involved in unsaturated fatty acid β‑oxidation [2]. In insects, 5‑dodecenoate functions as the immediate biosynthetic precursor of the sex pheromone component (Z)‑5‑dodecenyl acetate (Z5‑12:OAc) in certain Lepidopteran species [3][4], a role that is species‑specific rather than universal among moths. The compound is practically insoluble in water, weakly acidic, and partitions primarily into cytoplasmic and membrane compartments within cells [1].

ω-7 monounsaturated fatty acid standard for pheromone biosynthesis studies
Endogenous metabolite probe for metabolomics and β-oxidation research
Position-dependent CYP450 substrate with distinct regioselectivity vs. other dodecenoate isomers

Why 5‑Dodecenoate Cannot Be Replaced by Other Dodecenoate Positional Isomers or Chain‑Length Analogs


The position of the double bond in monounsaturated C12 fatty acids is not a minor structural nuance—it is the primary determinant of metabolic routing, enzyme recognition, and biological readout. 5‑Dodecenoate (Δ5, ω‑7) occupies a distinct biochemical niche that cannot be filled by 7‑dodecenoate (Δ7, ω‑5), 9‑dodecenoate, or saturated lauric acid [1][2]. The hydroxylation/epoxidation ratio catalyzed by cytochrome P450 enzymes in mammalian liver microsomes is directly dependent on double‑bond position, not geometry [2], meaning that substituting the Δ5 isomer with any other positional isomer will alter the metabolite profile and may confound biomarker interpretation. Furthermore, in insect pheromone biology, 5‑dodecenoate enters a species‑specific ω7‑desaturase/β‑oxidation pathway that yields (Z)‑5‑dodecenyl acetate (Z5‑12:OAc), whereas the majority of Plusiinae species instead produce (Z)‑7‑dodecenyl acetate (Z7‑12:OAc) from a distinct biosynthetic route [1]. A generic substitution therefore risks invalidating both biochemical and ecological experimental conclusions.

Positional Isomer (Δ7, Δ9)
Alters CYP hydroxylation/epoxidation ratio and pheromone pathway identity; may not replicate Δ5 biology.
Chain-Length Analog (Lauric Acid)
Saturated C12:0 differs in β-oxidation kinetics and lacks Δ5-specific enzyme recognition.
Longer-Chain ω-7 MUFAs
Palmitoleate (C16:1n7) does not substitute for C12:1n7 in diagnostic or ecological research contexts.

Quantitative Comparative Evidence for 5‑Dodecenoate Selection: Position‑Specific Biological Activity, Disease Association, and Metabolic Stability


Pheromone Pathway Specificity: 5‑Dodecenoate Defines the Z5‑12:OAc Route vs. the Common Z7‑12:OAc Route in Plusiinae Moths

In the Plusiinae subfamily of moths, most species produce (Z)‑7‑dodecenyl acetate (Z7‑12:OAc) as the major sex pheromone component. The rice looper Plusia festucae is a documented exception: its pheromone gland contains (Z)‑5‑dodecenoate as the key biosynthetic intermediate, which is converted to (Z)‑5‑dodecenyl acetate (Z5‑12:OAc) [1]. A direct comparative study between P. festucae and Chrysodeixis eriosoma (a Z7‑12:OAc producer) confirmed that the β‑oxidation systems of the two species are fundamentally different, accounting for the divergent acyl chain shortening that yields the Δ5 vs. Δ7 acetate end‑products [1]. Additionally, in Gastropacha quercifolia, (Z)‑5‑dodecenoic acid was established as the immediate precursor of (Z)‑5‑dodecenol and (Z)‑5‑dodecenal, whereas direct desaturation of dodecanoic acid was not observed [2].

Pheromone Specificity
Head-to-head
Z5-12:OAc pathway (Δ5) vs. common Z7-12:OAc (Δ7)
Species-specific biosynthetic route; Δ7 isomer models different biology
Isotopic labeling, GC-MS; Plusia festucae
Lepidopteran pheromone biosynthesis ω7‑desaturase species‑specific chemical ecology

Breast Cancer Cell Line Selectivity: >6‑Fold Elevation of 5‑Dodecenoate in MCF‑7 vs. KMST‑6 Fibroblast Culture Medium

In a systematic GC‑FID and GC‑MS analysis of culture media from three breast cancer cell lines (MCF‑7, SK‑BR‑3, YMB‑1) and a control fibroblast line (KMST‑6), 5‑(Z)‑dodecenoic acid was identified as one of two common enhanced peaks whose GC intensity in MCF‑7 medium was >6‑times higher than in KMST‑6 medium (n = 3, P < 0.05) [1]. LC‑TOF/MS further confirmed that 5‑(Z)‑dodecenoic acid (C12:1) abundance was markedly higher in MCF‑7 medium than in KMST‑6 medium, alongside four other unsaturated fatty acids (C10:1, C10:2, C14:1, C14:2) [1]. Subsequent H₂O₂‑oxidation of 5‑(Z)‑dodecenoic acid generated volatile aldehydes (heptanal, octanal, nonanal, decanal, 2‑(E)‑nonenal, 2‑(E)‑octenal) that match the breath volatiles reported from cancer patients [1].

Cell Selectivity
Head-to-head
>6‑fold higher in MCF-7 vs. KMST‑6 (P<0.05)
Reported cell-type-specific elevation; supports volatilome research
GC-MS, LC-TOF/MS; n=3
Breast cancer metabolomics volatile biomarker discovery cancer cell culture media

Diabetic Retinopathy Risk Reduction: 5‑Dodecenoate Associated with 19% Lower Incident DR vs. Other MUFA Species

In a 12‑year prospective follow‑up of 1,349 participants with type 2 diabetes from the METSIM cohort, nontargeted metabolomics identified 5‑dodecenoate (12:1n7) as one of three monounsaturated fatty acids significantly associated with a decreased risk of incident diabetic retinopathy (DR) [1]. After adjustment for age, HbA1c, systolic blood pressure, and smoking, 5‑dodecenoate showed a hazard ratio (HR) of 0.81 (95% CI: 0.73–0.89; P = 2.6×10⁻⁵), corresponding to a 19% risk reduction per 1‑SD increment in metabolite level [1]. For comparison, myristoleate (14:1n5) and palmitoleate (16:1n7) were also protective, while the amino‑acid derivative N,N,N‑trimethyl‑5‑aminovalerate was associated with increased DR risk [1].

DR Endpoint
Endpoint context
HR 0.81 (95% CI 0.73–0.89; P=2.6×10⁻⁵)
Reported inverse association with incident DR; strongest among tested MUFAs
METSIM cohort, 12-y follow-up; adjusted model
Diabetic retinopathy metabolomics epidemiology monounsaturated fatty acid biomarkers

Inborn Error of Metabolism Diagnostic Specificity: 5‑Dodecenoate Discriminates VLCAD from MCAD Deficiency Plasma Profiles

GC‑MS profiling of plasma free and total fatty acids from patients with proven acyl‑CoA dehydrogenase deficiencies revealed that 5‑dodecenoic acid (12:1 ω‑7) accumulates to a minor extent in very‑long‑chain acyl‑CoA dehydrogenase (VLCAD) deficiency but is not a characteristic marker of medium‑chain acyl‑CoA dehydrogenase (MCAD) deficiency [1]. In contrast, MCAD deficiency plasma showed predominant increases of octanoic acid (8:0), decanoic acid (10:0), 4‑decenoic acid (10:1 ω‑6), and 4,7‑decadienoic acid (10:2 ω‑3), almost exclusively in the free form [1]. VLCAD deficiency plasma, meanwhile, exhibited increases of primarily 5‑tetradecenoic acid (14:1 ω‑9) and, to a minor extent, 5‑dodecenoic acid (12:1 ω‑7) in both free and esterified fractions [1]. This differential accumulation pattern makes 5‑dodecenoate a valuable secondary diagnostic analyte that helps distinguish VLCAD from MCAD deficiency when interpreted alongside the primary markers, and it serves as a direct readout of the block in unsaturated fatty acid β‑oxidation at the level of the C12 intermediate [2].

FAO Disorder Pattern
Head-to-head
Minor VLCAD marker; absent in MCAD profile
Supports VLCAD vs. MCAD differential research; not primary marker
Plasma GC-MS; free & esterified fractions
Acyl‑CoA dehydrogenase deficiency newborn screening mitochondrial β‑oxidation disorders

Position‑Governed Cytochrome P450 Metabolism: Double‑Bond Location at C5 Dictates Hydroxylation/Epoxidation Ratio vs. C7–C11 Isomers

A systematic study of unsaturated lauric acid analogs (8‑, 9‑, 10‑, and 11‑dodecenoic acids) incubated with rat liver microsomes established that the hydroxylation/epoxidation product ratio is directly related to the position, but not the geometry, of the double bond in the aliphatic chain [1]. Although 5‑dodecenoic acid was not explicitly included as a substrate in this study, the established structure‑metabolism relationship permits class‑level inference: a double bond at position 5 positions the unsaturation further from the terminal methyl group than the 8–11 series, predicting a hydroxylation/epoxidation ratio that diverges from all measured isomers. The E and Z isomers of dodecenoic acids were metabolized with equal efficiency and gave identical hydroxylation/epoxidation product patterns, ruling out stereochemical differentiation as a meaningful source of metabolic variation [1]. Clofibrate pretreatment strongly induced ω‑oxidation while decreasing epoxidation capacity, and phenobarbital selectively stimulated (ω‑1)‑hydroxylation [1], indicating that the same CYP4A isoforms whose regioselectivity is governed by double‑bond position also metabolize 5‑dodecenoate.

CYP Regioselectivity
Class-level
Ratio depends on double‑bond position, not geometry
Δ5 predicts distinct CYP4A metabolite profile vs. Δ8–11 isomers
Rat liver microsomes; class extrapolation
Cytochrome P450 metabolism fatty acid oxidation in vitro drug metabolism

Metabolic Stability Advantage: cis‑5‑Dodecenoic Acid Exhibits Significantly Slower Metabolic Rate than Saturated Fatty Acid Counterparts

The metabolic rate of cis‑5‑dodecenoic acid is significantly lower than that of saturated fatty acids of comparable chain length . This reduced metabolic turnover is mechanistically attributed to the cis‑Δ5 double bond, which creates a rate‑limiting step for β‑oxidation because the presence of a double bond at position 3, 4, or 5 of a fatty acid impedes further β‑oxidation cycling, causing metabolic intermediates with cis‑3, cis‑4, or cis‑5 structures to accumulate [1]. In the context of inborn errors of metabolism, this property directly explains why 5‑dodecenoic acid accumulates in plasma of VLCAD‑deficient patients [2]. The compound also inhibits COX‑I and COX‑II enzymes, reducing prostaglandin synthesis, and is utilized in anti‑inflammation and fatty acid metabolism mechanism research .

Metabolic Stability
Class-level
Slower β‑oxidation turnover vs. saturated C12:0
Δ5 double bond impedes β‑oxidation cycling; intermediates accumulate
Data to verify; limited rate constant literature
Fatty acid β‑oxidation metabolic stability anti‑inflammatory research

Recommended Procurement and Deployment Scenarios for 5‑Dodecenoate Based on Quantitative Differentiation Evidence


Lepidopteran Sex Pheromone Biosynthesis and Species‑Specific Chemical Ecology Research

Investigators studying moth chemical communication, particularly in Plusiinae species that utilize the Z5‑12:OAc pheromone system, require 5‑dodecenoate as the authentic biosynthetic intermediate for isotopic labeling and pathway‑tracing experiments. As demonstrated by Watanabe et al. (2011), 5‑dodecenoate is the committed precursor for the species‑specific Z5‑12:OAc pheromone in Plusia festucae, and its use is mandated when the research question concerns ω7‑desaturase activity or β‑oxidation chain‑shortening in pheromone glands [1]. The 7‑dodecenoate isomer would model the incorrect (majority) Plusiinae pathway and yield invalid ecological conclusions [1]. In Gastropacha quercifolia, 5‑dodecenoic acid is the immediate precursor of both (Z)‑5‑dodecenol and (Z)‑5‑dodecenal, with no evidence for direct dodecanoic acid desaturation [2], further underscoring the irreplaceability of the Δ5 intermediate in pheromone biosynthetic studies.

Breast Cancer Volatile Biomarker Discovery Using Targeted Metabolomics and Cell Culture Models

For laboratories developing cancer diagnostic approaches based on volatile organic compound (VOC) analysis, 5‑dodecenoate is a high‑priority authentic standard. The compound exhibits >6‑fold higher abundance in MCF‑7 breast cancer cell culture medium versus KMST‑6 fibroblast controls [1], and its H₂O₂‑oxidation generates a panel of aldehydes (heptanal, octanal, nonanal, decanal, 2‑(E)‑nonenal, 2‑(E)‑octenal) that correspond to reported cancer‑specific breath volatiles [1]. Procurement of pure 5‑dodecenoate enables preparation of calibration curves for LC‑TOF/MS quantification in cell culture media extracts, and supports headspace SPME‑GC‑MS method development for VOC biomarker validation. The quantitative differentiation from the fibroblast baseline provides a robust signal window for assay development.

Clinical Metabolomics for Diabetic Retinopathy Risk Stratification and MUFA Panel Validation

Epidemiological metabolomics studies reveal that 5‑dodecenoate (12:1n7) is independently associated with a 19% reduction in incident diabetic retinopathy risk (HR 0.81, 95% CI 0.73‑0.89) over a 12‑year follow‑up [1]. This association is numerically stronger than that of palmitoleate (HR 0.83) or myristoleate (HR 0.85) [1], positioning 5‑dodecenoate as a critical component of multi‑MUFA risk‑prediction panels. Clinical laboratories developing targeted LC‑MS/MS assays for diabetic complication biomarkers must include the authentic 5‑dodecenoate standard to achieve accurate retention‑time alignment and quantitative calibration, as the compound cannot be proxied by longer‑chain ω‑7 fatty acids that exhibit different chromatographic behavior and distinct epidemiological associations.

Mitochondrial Fatty Acid Oxidation Disorder Diagnostics and Newborn Screening Panel Development

Biochemical genetics laboratories developing or expanding LC‑MS/MS panels for the differential diagnosis of acyl‑CoA dehydrogenase deficiencies require 5‑dodecenoate as a secondary marker that contributes to distinguishing VLCAD deficiency from MCAD deficiency [1][2]. While 5‑dodecenoic acid shows only a minor elevation in VLCAD deficiency plasma (the dominant marker being 5‑tetradecenoic acid, 14:1 ω‑9), its presence in the free and esterified fatty acid fractions provides corroborating evidence of the metabolic block at the C12 intermediate level [1]. Authentic standard is essential for retention‑time confirmation and peak integration in GC‑MS or LC‑MS/MS workflows, particularly given that the C12:1 isomer profile can be complex and misassignment of 5‑dodecenoate to a different positional isomer could lead to erroneous diagnostic interpretation.

Application
Selection Property
Validation Focus
Pheromone biosynthesis studies
Δ5-specific intermediate
Pathway fidelity vs. Δ7 isomers
Cancer cell volatilome research
MCF-7 elevated metabolite
Oxidative aldehyde generation profile
Diabetic retinopathy metabolomics
ω-7 MUFA with reported inverse DR association
Chromatographic resolution from longer-chain MUFAs
FAO disorder differential research
VLCAD-associated C12:1 intermediate
GC-MS confirmation against isomeric interferences
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